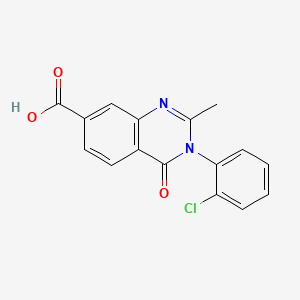
7-Quinazolinecarboxylic acid, 3,4-dihydro-3-(2-chlorophenyl)-2-methyl-4-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid is a heterocyclic compound that belongs to the quinazoline family This compound is characterized by the presence of a quinazoline core structure, which is a bicyclic system consisting of fused benzene and pyrimidine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the 2-Chlorophenyl Group: The 2-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 2-chlorobenzyl chloride and a suitable base.
Methylation: The methyl group can be introduced through a methylation reaction using methyl iodide and a strong base such as sodium hydride.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide and a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of 3-(2-Chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reactions are typically carried out under controlled temperature and pressure conditions to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form quinazoline derivatives with higher oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced quinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinazoline derivatives with higher oxidation states.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives with various functional groups.
Applications De Recherche Scientifique
3-(2-Chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex quinazoline derivatives, which are of interest in medicinal chemistry and materials science.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Quinazoline derivatives, including this compound, are investigated for their potential as therapeutic agents in the treatment of various diseases such as cancer, bacterial infections, and inflammatory disorders.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 3-(2-Chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the functional groups present in the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3-Chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid
- 3-(2-Fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid
- 3-(2-Bromophenyl)-2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid
Uniqueness
3-(2-Chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid is unique due to the presence of the 2-chlorophenyl group, which imparts specific chemical and biological properties. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, influencing the compound’s reactivity and biological activity. Additionally, the combination of the quinazoline core with the 2-chlorophenyl group and the carboxylic acid group makes this compound a versatile scaffold for the development of new derivatives with potential therapeutic applications.
Propriétés
Numéro CAS |
74101-54-5 |
|---|---|
Formule moléculaire |
C16H11ClN2O3 |
Poids moléculaire |
314.72 g/mol |
Nom IUPAC |
3-(2-chlorophenyl)-2-methyl-4-oxoquinazoline-7-carboxylic acid |
InChI |
InChI=1S/C16H11ClN2O3/c1-9-18-13-8-10(16(21)22)6-7-11(13)15(20)19(9)14-5-3-2-4-12(14)17/h2-8H,1H3,(H,21,22) |
Clé InChI |
ZALAGHDPKVWXRE-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C=CC(=C2)C(=O)O)C(=O)N1C3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


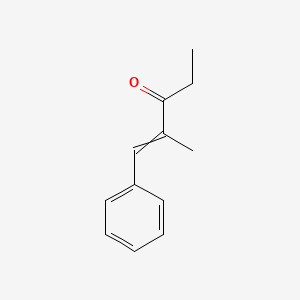
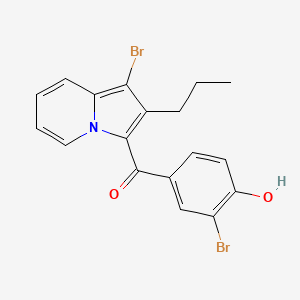
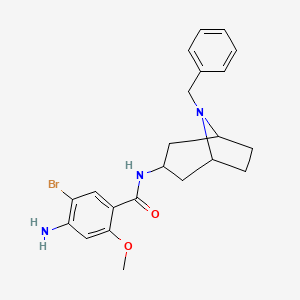

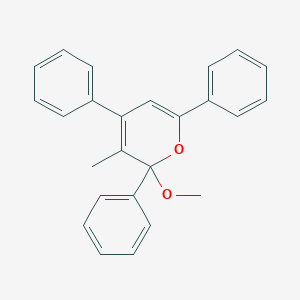
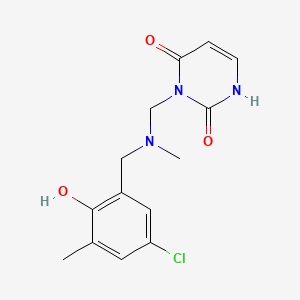
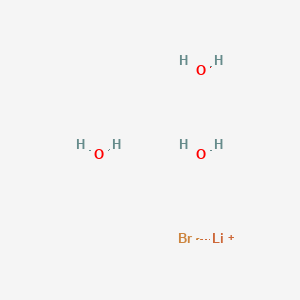
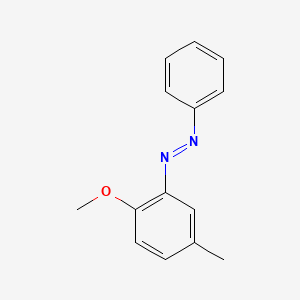
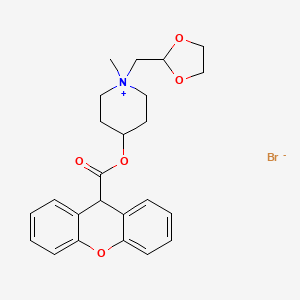
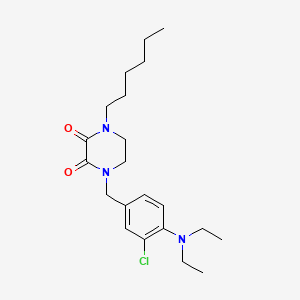
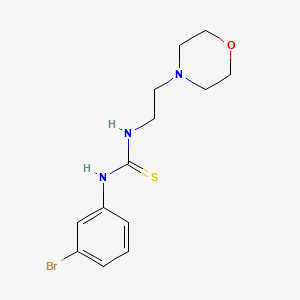
![2-Chloro-5-[2-chloro-6-fluoro-4-(trifluoromethyl)phenoxy]benzoic acid](/img/structure/B14439334.png)

![2-[Amino(2-fluorophenyl)methylidene]-1-benzothiophen-3(2H)-one](/img/structure/B14439353.png)
